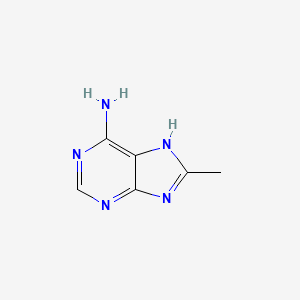

8-methyl-7H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUIZIXJCCIGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176916 | |

| Record name | 8-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22387-37-7 | |

| Record name | 8-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022387377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22387-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Methyl 7h Purin 6 Amine

Contemporary Synthetic Routes for the Preparation of 8-Methyl-7H-purin-6-amine

The synthesis of the this compound core structure can be achieved through various modern chemical strategies, including the use of microwave assistance to accelerate reactions, the strategic assembly from precursor molecules, and the efficiency of one-pot techniques.

Microwave-Assisted Synthetic Approaches to 8-Arylmethylpurine-6-amines

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comanton-paar.com This technology has been successfully applied to the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines, a class of compounds structurally related to this compound. nih.gov Research has demonstrated that microwave irradiation can effectively drive the condensation reaction needed to form these purine (B94841) derivatives. nih.gov This approach offers significant advantages in speed and efficiency, facilitating the rapid generation of a diverse range of purine compounds for further study. mdpi.comnih.gov The use of microwave chemistry is particularly beneficial for creating chemical libraries of purine derivatives for drug discovery efforts. nih.gov

Strategic Utilization of Precursor Molecules for Purine Ring Formation

The construction of the purine ring system is fundamentally based on the cyclization of appropriately substituted precursor molecules. The most widely used method for purine synthesis is the Traube synthesis, which involves building the imidazole (B134444) ring onto a functionalized pyrimidine (B1678525) moiety. thieme-connect.de This classic route typically uses a 4,5-diaminopyrimidine (B145471) as the key precursor, which is then cyclized to form the purine core. thieme-connect.de

Alternatively, purine derivatives can be synthesized from acyclic precursors, a method that models prebiotic formation pathways. thieme-connect.de For instance, diaminomaleonitrile, a tetramer of hydrogen cyanide, can serve as a starting material for forming the imidazole portion of the purine ring, which is then elaborated. thieme-connect.dersc.org The biosynthetic pathway also provides a model for chemical synthesis, where the purine ring is assembled from simpler molecules like glycine, aspartate, and formate (B1220265) derivatives. utah.edunih.gov

| Precursor Type | Key Starting Molecules | Resulting Ring | Reference |

| Pyrimidine-based | 4,5-Diaminopyrimidines | Imidazole ring annulation | thieme-connect.de |

| Acyclic Precursors | Diaminomaleonitrile (DAMN) | Imidazole ring formation | rsc.org |

| Acyclic Precursors | Glycine, Formate, Aspartate | Full purine ring assembly | utah.edunih.gov |

Exploration of One-Pot Synthesis Techniques for Purine Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This strategy has been effectively utilized in the synthesis of purine derivatives. nih.gov For example, a microwave-assisted, one-pot method has been developed for the successful synthesis of 8-arylmethyl-9H-purin-6-amines. nih.gov Similarly, multicomponent reactions under microwave irradiation have been employed to produce 8,9-disubstituted-1H-purin-6-one derivatives in a single step from simple starting materials. rsc.org These techniques allow for the rapid assembly of complex purine structures, which is highly valuable for creating libraries of compounds for screening purposes. nih.gov

Regioselective and Stereoselective Derivatization of this compound

Once the core purine structure is formed, its further functionalization in a controlled manner is key to developing new analogues. Regioselectivity—the ability to target a specific position on the molecule—is a critical challenge in purine chemistry.

Functionalization at the Purine Ring System

The purine ring of this compound offers several sites for functionalization. The C8 position is a common target for modification. One strategy involves the introduction of a leaving group, such as a halogen, at this position. For example, bromination of adenine (B156593) derivatives at C8 creates a versatile intermediate. cas.cz This 8-bromo derivative can then undergo nucleophilic substitution with various reagents to introduce new functional groups. cas.cz

Direct C-H activation is another modern approach for functionalizing the purine core. Metal-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds directly at the C8 position. rsc.org Furthermore, directed metallation using hindered amide bases can achieve regioselective functionalization at both the C8 and C6 positions by generating magnesium or zinc intermediates that can be trapped with electrophiles. researchgate.net

Alkylation reactions on the nitrogen atoms of the purine ring are also common. While direct alkylation often yields a mixture of N7 and N9 isomers, methods for regioselective N7 alkylation have been developed. acs.orgnih.gov One such method uses N-trimethylsilylated purines with a Lewis acid catalyst to direct the introduction of a tert-alkyl group specifically to the N7 position. nih.gov

| Reaction Type | Target Position(s) | Key Reagents/Method | Outcome | Reference |

| Halogenation | C8 | Bromine | Introduction of a reactive bromo group | cas.cz |

| Nucleophilic Substitution | C8 | Sodium acetate (B1210297) on 8-bromo derivative | Introduction of an oxo group | cas.cz |

| Directed Metallation | C6, C8 | TMP-amide bases (Zn, Mg) | Trapping with various electrophiles | researchgate.net |

| Direct C-H Arylation | C8 | Pd(OAc)2 / PPh3 | Introduction of aryl groups | rsc.org |

| Regioselective Alkylation | N7 | SnCl4 with tert-alkyl halide | Introduction of a tert-alkyl group | nih.gov |

Modifications and Substitutions on the 6-Amino Moiety

The 6-amino group of this compound is another key site for chemical modification. This exocyclic amine can undergo various reactions to introduce new functionalities. For instance, the amino group can be acylated or alkylated. A common strategy involves reacting a 6-chloropurine (B14466) intermediate with an amine. acs.org The 7-(tert-butyl)-6-chloropurine intermediate, for example, can react with various amines to produce a range of N-substituted 7-(tert-butyl)adenine derivatives. acs.org

The amino group itself can also be replaced through nucleophilic substitution reactions, although this is less common than modifying a 6-halopurine precursor. vulcanchem.com The reactivity at the C6 position is influenced by the substituents elsewhere on the purine ring. In anionic purines, the reactivity sequence for nucleophilic attack is generally C6 > C8 > C2. wur.nl This allows for selective reactions at the C6 position under controlled basic conditions. wur.nl

Synthesis of Nucleoside and Nucleotide Analogues of this compound

The synthesis of nucleoside and nucleotide analogues derived from this compound is a key area of research, aiming to produce compounds with potential therapeutic applications. cas.cz Two primary strategies are employed for the preparation of these analogues: the modification of a pre-existing acyclic nucleoside or nucleotide at the 8-position of the purine ring, or the synthesis of the 8-substituted purine base followed by its alkylation with a suitable reagent. nih.gov

One common approach involves the bromination of adenine derivatives as a first step to introduce a functional group at the 8-position. cas.cz For instance, 8-bromoadenine (B57524) can be prepared by treating adenine with bromine. cas.cz This 8-bromo intermediate can then be converted to the corresponding 8-oxo derivative. cas.cz Subsequent alkylation of the modified purine base can then be performed to introduce the desired sugar or sugar-like moiety, yielding the target nucleoside or nucleotide analogue. nih.gov

For example, the alkylation of 6-amino-7H-purin-8(9H)-one with various alkylating agents has been shown to produce N9-monosubstituted and N7,N9-disubstituted acyclic nucleoside and nucleotide analogues. cas.cz

Table 1: Examples of Synthesized Nucleoside and Nucleotide Analogues

| Starting Material | Reagents | Product |

| Adenine | 1. Bromine2. Sodium acetate, acetic acid | 6-amino-7H-purin-8(9H)-one |

| 8-Bromoadenine | Alkylating agents | N9-monosubstituted and N7,N9-disubstituted acyclic nucleoside and nucleotide analogues |

Novel Coupling Reactions and Catalyst Applications in this compound Synthesis

Modern synthetic chemistry offers a variety of novel coupling reactions and catalytic systems that can be applied to the synthesis of this compound and its derivatives. These methods often provide higher yields, greater efficiency, and milder reaction conditions compared to traditional approaches.

The Chan-Lam coupling reaction, for instance, is a versatile method for N-arylation. researchgate.net This copper-catalyzed cross-coupling reaction typically involves an aryl boronic acid derivative and a nitrogen-containing substrate. researchgate.net While direct application to this compound synthesis is not explicitly detailed in the provided results, the principles of this reaction are relevant for creating C-N bonds in purine systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the synthesis of functionalized purines. mdpi.com These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various substituents onto the purine core. For example, the Suzuki-Miyaura coupling has been used to arylate bromo-substituted thiophene (B33073) amides, a reaction type that could be adapted for the functionalization of a suitably substituted this compound precursor. mdpi.com

The use of heterogeneous catalysts, such as clay-based catalysts, is an emerging area in the synthesis of nitrogen-containing compounds. rsc.org These catalysts offer advantages like ease of separation and recyclability. rsc.org Bentonite, montmorillonite, and halloysite (B83129) are examples of clays (B1170129) that can be used to catalyze C-N bond formation reactions. rsc.org

Table 2: Overview of Potentially Applicable Coupling Reactions and Catalysts

| Coupling Reaction | Catalyst Type | Potential Application in this compound Synthesis |

| Chan-Lam Coupling | Copper-based | N-arylation of the purine core or its precursors. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium-based | C-C bond formation to introduce aryl or other substituents. mdpi.com |

| Various C-N bond formations | Clay-based heterogeneous catalysts | Greener synthesis of the purine scaffold or its derivatives. rsc.org |

Solid-Supported Synthesis Approaches for this compound Libraries

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of compounds, which is particularly valuable in drug discovery. researchgate.net This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions in a stepwise manner. researchgate.netnih.gov The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.

The synthesis of purine-derived small molecule libraries on a solid support has been demonstrated. researchgate.net A common strategy involves immobilizing a suitable precursor, such as a protected nucleoside, onto the resin. researchgate.net For instance, N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite) can be attached to a hydroxyl-functionalized support. researchgate.net Following deprotection, the adenine base can be chemically modified. researchgate.net

A method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed, which involves several key steps: immobilization of a protected deoxyadenosine, conversion to a purine carbaldehyde, reductive amination, and finally, cleavage from the support. researchgate.net While this specific example does not produce this compound itself, the principles are directly applicable to the generation of a library of related compounds.

DNA-encoded solid-phase synthesis (DESPS) is an advanced iteration of this technique that allows for the creation of vast molecular libraries. nih.gov In this approach, each chemical step is recorded by the ligation of a specific DNA tag, creating a unique barcode for each compound. nih.gov

Table 3: Key Features of Solid-Supported Synthesis for Purine Libraries

| Feature | Description | Reference |

| Immobilization | Covalent attachment of a purine precursor or nucleoside to a solid support (e.g., resin). | researchgate.net |

| Stepwise Synthesis | Sequential chemical reactions are performed on the support-bound molecule. | researchgate.net |

| Purification | Excess reagents and byproducts are removed by simple washing of the solid support. | researchgate.net |

| Cleavage | The final product is released from the solid support. | researchgate.net |

| Library Generation | Amenable to parallel synthesis to create large numbers of diverse compounds. | researchgate.netnih.gov |

Sophisticated Spectroscopic and Chromatographic Characterization of 8 Methyl 7h Purin 6 Amine and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 8-methyl-7H-purin-6-amine and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

In the ¹H NMR spectrum of this compound, the methyl group (CH₃) at the C8 position typically appears as a singlet. The protons attached to the purine (B94841) ring and the amine group also give rise to characteristic signals, whose chemical shifts and coupling patterns provide valuable information about their chemical environment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the purine ring system and the position of the methyl substituent. For instance, the carbon of the methyl group would be expected in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further resolve complex structures and definitively assign proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, while HSQC spectra correlate directly bonded proton and carbon atoms. For more complex analogues, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of different protons, which is crucial for establishing stereochemistry and conformation. researchgate.net

Table 1: Representative NMR Data for Purine Derivatives

| Compound Analogue | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| This compound | ¹H | ~3.2 | singlet | CH₃ |

| ¹³C | 143.5–144.0 | - | C-8 | |

| ¹³C | 152.0–152.6 | - | C-2 | |

| ¹³C | 158.2–158.4 | - | C-6 | |

| 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine | ¹H | 4.36 | singlet | OCH₃ |

| ¹H | 8.41 | singlet | N=CH-N | |

| ¹H | 9.38 | singlet | N=CH-N | |

| ¹³C | 55.6 | - | C=O | |

| ¹³C | 152.9, 154.3 | - | C13, C10 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. mdpi.com

High-Resolution Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound and its analogues. This technique provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. For this compound (C₆H₇N₅), the expected monoisotopic mass is 149.0701 Da. nih.gov The observation of a molecular ion peak at or very close to this value in the HRMS spectrum provides strong evidence for the correct composition of the synthesized compound.

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, is invaluable for fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments provides detailed structural information, helping to confirm the connectivity of atoms within the molecule. For purine derivatives, common fragmentation pathways often involve the cleavage of substituent groups and the rupture of the purine ring system. The fragmentation pattern serves as a molecular fingerprint that can be used to identify and differentiate between isomers. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Purine Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Technique |

| This compound | C₆H₇N₅ | 150.0774 | 150.0775 | LC-MS |

| (E)-9-(4-Fluoro-4,4-bis(phenylsulfonyl)but-1-en-1-yl)-N,N-dibutyloxy-carbony-9H-purin-6-amine | C₃₁H₃₅FN₅O₈S₂ | 688.1906 | 688.1902 | HRMS |

| 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine | C₁₄H₁₁N₇O | 294.1094 | 294.1090 | LC-MS (ESI) |

Data sourced from PubChem and other scientific literature. mdpi.comnih.govsioc-journal.cn

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic structure of this compound and its analogues. The absorption of UV-Vis radiation by a molecule promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For purine derivatives, the most common electronic transitions are π → π* and n → π*, which arise from the conjugated π-system of the purine ring and the non-bonding electrons on the nitrogen and oxygen atoms. libretexts.org

The UV-Vis spectrum of a purine derivative typically shows one or more absorption bands in the 200-400 nm range. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the specific compound and can be influenced by factors such as the nature and position of substituents, the solvent polarity, and the pH of the solution. For instance, the introduction of a methyl group at the C8 position of the purine ring can cause a shift in the absorption bands compared to the parent adenine (B156593) molecule.

By studying the UV-Vis spectra of a series of synthesized analogues, researchers can gain insights into how structural modifications affect the electronic properties of the purine scaffold. This information is particularly useful in the design of compounds with specific optical properties, such as fluorescent probes. beilstein-journals.org

Fluorescence Spectroscopy for Fluorescent Purine Derivatives

While not all purine derivatives are fluorescent, the introduction of specific functional groups or structural modifications can impart fluorescent properties. Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from excited electronic states. For fluorescent purine analogues, this technique provides valuable information about their photophysical properties, including their excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime. researchgate.net

The development of fluorescent purine derivatives is of significant interest for applications in biological imaging and as probes for studying biomolecular interactions. beilstein-journals.org The fluorescence properties of these compounds are highly dependent on their molecular structure and their local environment. For example, the fluorescence of a purine derivative can be quenched or enhanced upon binding to a protein or nucleic acid, making it a useful tool for studying these interactions. The introduction of electron-donating and electron-withdrawing groups can create "push-pull" systems that often exhibit strong fluorescence. beilstein-journals.org

For instance, N8-methyl derivatives of some purines have been shown to exhibit intense fluorescence. mdpi.com The synthesis and characterization of novel fluorescent purine derivatives, including analogues of this compound, are an active area of research. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are essential for both the purification of synthesized this compound and its analogues, as well as for the rigorous assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the components of a mixture. By employing a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. The purity of the compound is typically determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for biological and other sensitive applications. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This hyphenated technique allows for the simultaneous separation and identification of components in a mixture. As the compounds elute from the HPLC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This is particularly useful for identifying impurities and confirming the identity of the main product. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle sizes in the stationary phase and higher pressures to achieve faster separations and higher resolution compared to conventional HPLC. bldpharm.com UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening applications.

Biological Evaluation and Pharmacological Profiling of 8 Methyl 7h Purin 6 Amine Derivatives

In Vitro Assays for Modulatory Effects on Biological Targets

The biological evaluation of derivatives of 8-methyl-7H-purin-6-amine, also known as 8-methyladenine, has revealed a diverse range of activities, underscoring the therapeutic potential of this chemical scaffold. In vitro assays are fundamental in elucidating the modulatory effects of these compounds on various biological targets.

Enzyme Inhibition Studies (e.g., Kinases, DprE1)

Derivatives of this compound have been investigated as inhibitors of several key enzymes. Purine (B94841) analogs are known to target a variety of enzymes, including kinases, which are crucial for cell cycle regulation. mdpi.com Inhibition of these enzymes can disrupt cellular signaling pathways, leading to effects such as apoptosis in cancer cells. For instance, certain purine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs). mdpi.com

Additionally, some purine derivatives have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme for the cell wall biosynthesis in Mycobacterium tuberculosis. smolecule.commdpi.comcuni.cz The inhibition of DprE1 is a promising strategy for the development of new antitubercular agents. smolecule.comcuni.cz Studies have shown that specific 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines are potent inhibitors of DprE1. cuni.cz

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which are determined through enzyme inhibition assays. For example, some benzothiazinone derivatives, which also target DprE1, have shown IC50 values ranging from 0.02 to 7.2 μM. mdpi.com

Receptor Binding Affinity and Functional Assays (e.g., Adenosine (B11128) Receptors)

The structural similarity of this compound derivatives to endogenous ligands like adenosine allows them to interact with various receptors, most notably adenosine receptors (A1, A2A, A2B, and A3). researchgate.netmdpi.com These receptors are involved in a multitude of physiological processes, making them attractive drug targets. researchgate.net

Radioligand binding assays are commonly used to determine the affinity of these compounds for different adenosine receptor subtypes. researchgate.netmdpi.com These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, with the results typically expressed as the inhibitory constant (Ki). For example, a series of 2-aryl-9-H or methyl-6-morpholinopurine derivatives demonstrated potent antagonism at A1 and A3 adenosine receptors, as well as dual antagonism at A1/A2A, A1/A2B, and A1/A3 receptors. mdpi.com The substitution pattern on the purine ring significantly influences both the affinity and selectivity for these receptors. researchgate.netmdpi.com For instance, the presence of a proton at the N-9 position and specific aryl groups at the C-2 position can be crucial for activity. researchgate.net

Functional assays are then performed to determine whether the compounds act as agonists or antagonists at these receptors. These assays measure the cellular response following receptor activation or inhibition.

Cellular Proliferation and Cytotoxicity Assessments against Various Cell Lines

A significant area of investigation for this compound derivatives is their potential as anticancer agents. mdpi.com Their effects on cellular proliferation and cytotoxicity are evaluated against a panel of human cancer cell lines. mdpi.comnih.govimtm.cz

The cytotoxic effects of these compounds are often assessed using assays that measure cell viability, with results reported as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Numerous studies have demonstrated the cytotoxic activity of purine derivatives against various cancer cell lines, including those from breast, colon, lung, and leukemia. mdpi.comnih.govimtm.czresearchgate.net For example, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- vulcanchem.combenzoxazine have shown high cytotoxic activity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. mdpi.comnih.gov

The structural features of the derivatives, such as the nature and position of substituents on the purine core, play a critical role in their cytotoxic potency and selectivity. imtm.cz For instance, an arylpiperazinyl system at position 6 of the purine ring has been found to be beneficial for cytotoxic activity. imtm.cz Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. imtm.cz

| Compound Type | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- vulcanchem.combenzoxazine | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | mdpi.comnih.gov |

| 2,6,9-Trisubstituted purine derivatives (e.g., with arylpiperazinyl at C-6) | HL-60, K562, MCF-7, NCI-460 | Potent and selective cytotoxicity, induction of apoptosis, cell cycle arrest | imtm.cz |

| Hybrid purine-quinoline molecules | HOP-92 (non-small cell lung cancer) | GI50 of 7.57 µM | researchgate.net |

| 8-Amino-substituted purines | SKBR3 (breast cancer), WI3 (lung cancer) | IC50 values in the micromolar range | rsc.org |

Evaluation of Antimicrobial and Antiviral Activities

Derivatives of this compound have also been evaluated for their potential as antimicrobial and antiviral agents. smolecule.comresearchgate.net Their structural similarity to nucleosides allows them to interfere with the metabolic pathways of microorganisms. researchgate.net

Antimicrobial Activity: Purine derivatives have shown activity against a range of bacteria and fungi. researchgate.netmdpi.com For example, N⁶-hydroxyagelasine D and its analogs have demonstrated profound antimicrobial activities against several pathogenic bacteria and protozoa. researchgate.net They have also been shown to inhibit bacterial biofilm formation. researchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of these compounds. mdpi.com

Antiviral Activity: The antiviral potential of purine derivatives has been explored against various viruses, including herpes simplex virus (HSV) and influenza viruses. mdpi.comresearchgate.net Conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H- vulcanchem.combenzoxazine have exhibited high antiviral activity in vitro against HSV-1, including acyclovir-resistant strains. mdpi.comresearchgate.net The mechanism of antiviral action often involves the inhibition of viral enzymes or interference with viral replication. nih.gov

| Compound Type | Target Organism/Virus | Activity | Reference |

|---|---|---|---|

| N⁶-hydroxyagelasine D and analogs | Pathogenic bacteria and protozoa | Profound antimicrobial activity, inhibition of biofilm formation | researchgate.net |

| Purine conjugates with 7,8-difluoro-3,4-dihydro-3-methyl-2H- vulcanchem.combenzoxazine | Herpes simplex virus type 1 (HSV-1) | High antiviral activity, including against acyclovir-resistant strains | mdpi.comresearchgate.net |

| 2-fluoro-N,N-dimethyl-7H-purin-6-amine | Mycobacterium tuberculosis | Antitubercular activity via DprE1 inhibition | smolecule.com |

Biochemical Mechanism of Action Elucidation

Understanding the biochemical mechanism of action is crucial for the rational design and development of this compound derivatives as therapeutic agents. The primary mechanism often involves the interaction of these compounds with specific enzymes or receptors, leading to the modulation of their biological function.

For enzyme inhibitors, the mechanism can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies. smolecule.com In the case of DprE1 inhibitors, for instance, it has been shown that some purine derivatives act as non-covalent inhibitors of the enzyme. cuni.cz The mechanism of action for some antitubercular benzothiazinones, which also target DprE1, involves the inhibition of the synthesis of arabinan (B1173331) chains, which are essential components of the mycobacterial cell wall. mdpi.compreprints.org

For compounds targeting receptors, the mechanism involves binding to the receptor and either activating it (agonist) or blocking its activation by endogenous ligands (antagonist). researchgate.net The interaction with nucleic acids is another potential mechanism, where the purine analogs can be incorporated into DNA or RNA, leading to interference with normal cellular processes like replication and transcription. vulcanchem.com

Considerations for In Vivo Pharmacological Investigations of Active Analogues

Following promising in vitro results, the next step is to evaluate the pharmacological properties of active analogues in in vivo models. Several factors need to be considered for these investigations:

Pharmacokinetics: This includes studying the absorption, distribution, metabolism, and excretion (ADME) of the compounds. Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, can limit the in vivo efficacy of a drug candidate. mdpi.com For example, while some potent DprE1 inhibitors have been identified, issues like low aqueous solubility and high plasma protein binding can lead to poor in vivo bioavailability. mdpi.com

Efficacy in Animal Models: The therapeutic effect of the compounds needs to be demonstrated in relevant animal models of the disease. For instance, in vivo studies using mouse xenograft models have shown promising results in reducing tumor size for some purine derivatives.

Metabolic Stability: The stability of the compounds in the presence of metabolic enzymes is a critical factor. mdpi.com In vitro metabolism studies using liver microsomes or cytosol can provide an early indication of a compound's metabolic fate. mdpi.com Some analogs of methotrexate, for example, were found to be not metabolized, which is a clear advantage over the parent drug. mdpi.com

Toxicity: The potential for toxicity is a major concern. In vivo toxicity studies are essential to determine the safety profile of the compounds. derpharmachemica.com Cytotoxicity against normal mammalian cells is often assessed in vitro as a preliminary screen for potential toxicity. researchgate.net

Molecular Mechanism of Action and Biological Target Identification for 8 Methyl 7h Purin 6 Amine Analogues

Interactions with Nucleotides and Nucleic Acid Metabolism

Analogues of 8-methyl-7H-purin-6-amine can directly interfere with nucleic acid metabolism and function. Due to their purine-like structure, these compounds can be recognized by enzymes involved in nucleotide synthesis and incorporated into DNA and RNA. This incorporation can disrupt the normal processes of replication and transcription by interfering with base pairing.

The positioning of the methyl group and other substituents on the purine (B94841) ring is a critical determinant of these interactions. For instance, the presence of a methyl group at the N-1 position of a purine analogue has been shown to enhance the sensitivity of colorectal cancer cells to radiotherapy by directly inhibiting the repair of DNA double-strand breaks. mdpi.com The unique positioning of an amino group at the 8-position, as seen in the related compound 7H-purin-8-amine, distinguishes its chemical reactivity and biological activity from other purine derivatives like adenine (B156593) and guanine (B1146940). This highlights the importance of substituent placement in dictating the nature of the interaction with nucleic acids and associated metabolic pathways.

Furthermore, these analogues can act as competitive inhibitors of enzymes involved in nucleotide metabolism. By binding to the active sites of these enzymes, they can block the synthesis or interconversion of endogenous nucleotides, thereby affecting cellular functions that are dependent on a balanced nucleotide pool.

Table 1: Investigated Interactions of Purine Analogues with Nucleic Acid Metabolism

| Compound/Analogue Class | Interaction Type | Observed Effect | Reference |

| This compound | Incorporation into DNA | Interference with base pairing and replication | |

| 1-methylxanthine (1-MX) | Inhibition of DNA repair | Enhanced sensitivity of cancer cells to radiotherapy | mdpi.com |

| 7H-purin-8-amine | Incorporation into nucleic acids | Incorrect pairing with other nucleotides, leading to mutations | |

| Methylated purines | Competitive inhibition | Inhibition of enzymes in the purine salvage pathway |

Target Engagement Studies and Validation of Molecular Pathways

Identifying the specific molecular targets of this compound analogues is crucial for understanding their mechanism of action and for the development of targeted therapies. Target engagement studies aim to confirm that a compound interacts with its intended biological target within a cellular context.

A variety of techniques are employed for this purpose. For example, the Cellular Thermal Shift Assay (CETSA) can be used to detect the stabilization of a target protein upon ligand binding. In a study involving a prodrug of a KMT9 inhibitor, CETSA revealed significant stabilization of KMT9 in cells treated with the prodrug, confirming target engagement. acs.org Similarly, chemoproteomic profiling using affinity matrices, where an analogue is immobilized on beads, allows for the identification of binding partners from cell lysates. biorxiv.org

NanoBRET (Bioluminescence Resonance Energy Transfer) is another powerful tool for quantifying in-cell target engagement. This assay measures the proximity between a nanoluciferase-tagged target protein and a fluorescently labeled tracer compound, providing a quantitative measure of inhibitor binding. biorxiv.org

These target engagement studies are often complemented by functional assays that validate the downstream effects of target modulation. For instance, after confirming that a KMT9 inhibitor engages its target, subsequent experiments showed a reduction in the cellular levels of its product, histone H4K12 monomethylation, thereby validating the functional consequence of target engagement. acs.org Similarly, for PRMT5 inhibitors, after confirming target engagement with NanoBRET, functional assays measuring symmetric arginine methylation confirmed the inhibitory activity in cells. biorxiv.org

Table 2: Examples of Target Engagement and Pathway Validation Studies

| Compound Class | Target Protein | Method of Target Engagement | Downstream Pathway Validation | Reference |

| KMT9 Inhibitor Prodrug | KMT9 | Cellular Thermal Shift Assay (CETSA) | Reduction of cellular histone H4K12 monomethylation | acs.org |

| PRMT5 Inhibitors | PRMT5 | NanoBRET, Chemoproteomic Profiling | Inhibition of symmetric arginine methylation | biorxiv.org |

| Thienopyrimidine Inhibitors | Leishmania N-Myristoyltransferase (NMT) | Chemical Tagging Biomarker Assay | On-target NMT activity in Leishmania parasites | nih.gov |

Elucidation of Structure-Function Relationships at the Molecular Level

Understanding the relationship between the chemical structure of this compound analogues and their biological function is fundamental for rational drug design. Structure-activity relationship (SAR) studies, often guided by structural biology techniques like X-ray crystallography, provide detailed insights into the molecular interactions that govern a compound's potency and selectivity.

Modifications at various positions of the purine ring can have profound effects on biological activity. For example, in a series of KMT9 inhibitors, the hydrogen bond donating property of the amine group at a specific position was found to be critical for ligand potency. acs.org Modification of this amine to a monomethylamine or dimethylamine (B145610) resulted in a significant reduction in potency. acs.org This indicates that a specific hydrogen bond interaction is crucial for the inhibitor's binding to the target.

Similarly, the length of a linker connecting different parts of a molecule can be critical. In the same study of KMT9 inhibitors, a three-carbon linker was found to be optimal, with both shorter (two-carbon) and longer (four-carbon) linkers leading to decreased potency. acs.org This suggests that the precise positioning of the interacting functional groups is essential for effective binding.

In another example, SAR studies on a series of antitubercular 7H-purines revealed the importance of a 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. cuni.cz This finding guided the optimization of analogues with modifications at positions 2 and 6 of the purine core, leading to compounds with improved activity. cuni.cz The study also highlighted that the presence of bulkier secondary amines at certain positions could lead to a complete loss of activity, underscoring the importance of steric factors in drug-target interactions. cuni.cz

The three-dimensional structures of these analogues in complex with their target proteins, obtained through techniques like X-ray crystallography, are invaluable for understanding these relationships at an atomic level. nih.gov This structural information can reveal key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity and specificity, thereby guiding the design of more potent and selective inhibitors. nih.gov

Computational Chemistry and Molecular Modeling of 8 Methyl 7h Purin 6 Amine and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. This technique is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design.

Research on purine (B94841) derivatives demonstrates their ability to interact with a variety of protein targets, including enzymes and receptors. Docking studies on purine-scaffold compounds have revealed that selectivity for specific protein paralogs, such as the Hsp90 family member Grp94, can be achieved through substitutions on the purine core. nih.gov For instance, the 8-aryl group of certain purine derivatives can insert into a specific hydrophobic pocket (site 2) in Grp94, a site that is blocked in the analogous Hsp90 protein, thereby conferring selectivity. nih.gov The purine moiety itself typically occupies the adenine-binding site of ATP-dependent enzymes. nih.gov

For 8-methyl-7H-purin-6-amine and its analogs, docking simulations can predict binding affinities and key molecular interactions. The methyl group at the C8 position can influence interactions within hydrophobic pockets of a target protein. For example, simulations of related compounds like 8-phenylpurine suggest interactions with hydrophobic residues such as Phenylalanine. Docking studies on novel isatin-purine hybrids have also been used to predict binding affinities and interactions within kinase active sites. nih.gov Similarly, studies on other purine derivatives targeting the enzyme DprE1, essential for the mycobacterial cell wall synthesis, have utilized molecular modeling to understand structure-binding relationships. cuni.cz The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex; more negative values suggest stronger binding. researchgate.net

Table 1: Representative Molecular Docking Data for 8-Substituted Purine Derivatives

This table presents hypothetical yet plausible docking results based on findings for similar compounds.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | Adenosine (B11128) Deaminase | -6.8 | Val170, Phe69 | Hydrophobic |

| This compound | Adenosine Deaminase | -6.8 | His238, Asp295 | Hydrogen Bond |

| 8-phenyl-7H-purin-6-amine | Mitogen-activated protein kinase | -8.2 | Phe168, Leu155 | Hydrophobic, Pi-Stacking |

| 8-phenyl-7H-purin-6-amine | Mitogen-activated protein kinase | -8.2 | Lys54, Asp167 | Hydrogen Bond |

| 8-ethyl-7H-purin-6-amine | Adenosine Deaminase | -7.1 | Val170, Leu240 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.net These models are fundamental in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures. longdom.org

A QSAR model typically takes the form: Activity = f(Molecular Descriptors) + error wikipedia.org

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic effects, steric size) or topology. researchgate.net Common descriptors include the logarithm of the partition coefficient (logP), molecular weight, polar surface area (PSA), and counts of hydrogen bond donors and acceptors. nih.govmdpi.com Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) are used to build the model. researchgate.net The predictive power of a QSAR model is often evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.net

For this compound and its derivatives, QSAR studies can elucidate the structural requirements for a specific biological effect. For example, a QSAR model could be developed to predict kinase inhibitory activity. The electron-donating nature of the methyl group at the C8 position increases the electron density of the purine core, which can be captured by an electronic descriptor. Variations at this position, such as replacing the methyl group with larger alkyl or aryl groups, would alter steric and hydrophobic descriptors, leading to different predicted activities.

Table 2: Molecular Descriptors for QSAR Analysis of 8-Substituted Purines

Descriptor values are computed or derived from public databases and literature examples.

| Compound | Molecular Weight ( g/mol ) nih.gov | XLogP3 nih.gov | Polar Surface Area (Ų) nih.gov | H-Bond Donors nih.gov | H-Bond Acceptors nih.gov |

| 7H-purin-6-amine (Adenine) | 135.13 | -0.9 | 74.3 | 2 | 4 |

| This compound | 149.15 | -0.4 | 74.3 | 2 | 4 |

| 8-ethyl-7H-purin-6-amine | 163.18 | 0.1 | 74.3 | 2 | 4 |

| 8-phenyl-7H-purin-6-amine | 211.23 | 1.1 | 74.3 | 2 | 4 |

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, from picoseconds to microseconds. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes of a ligand, a protein, and their complex, offering insights into binding stability, solvent effects, and the flexibility of the system. nih.govacs.org

For this compound, MD simulations can be used to study its conformational preferences. The purine ring system is largely planar, but the exocyclic amino group and the C8-methyl group have rotational freedom. Substitution at the C8 position is known to stabilize the 7H tautomeric form over the 9H form. MD simulations can explore the energy landscape of these tautomers and the rotational barriers of their substituents.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. cuni.czresearchgate.net For example, a simulation of this compound docked into an enzyme's active site would reveal whether key hydrogen bonds and hydrophobic interactions are maintained over time. openrepository.com The root-mean-square deviation (RMSD) of the ligand's atoms from their initial position is often monitored as a measure of binding stability. A stable, low RMSD value suggests a persistent binding mode. Such simulations, sometimes running for hundreds of nanoseconds, have been instrumental in confirming the stability of newly designed inhibitors within their target binding sites. researchgate.netopenrepository.com

Table 3: Illustrative Findings from a Hypothetical MD Simulation

This table summarizes typical data obtained from an MD simulation of a ligand-protein complex.

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for assessment of short-to-medium timescale dynamics. |

| Ligand RMSD | 1.2 ± 0.3 Å | Indicates the ligand remains stably bound in the initial docked pose. |

| Protein RMSD | 2.5 ± 0.5 Å | Shows the overall protein structure is stable during the simulation. |

| Key H-Bond Occupancy | N6-H with Asp85: 92% | Confirms a persistent and critical hydrogen bond for binding affinity. |

| Conformational Change | Tautomerism | The 7H tautomer remains the stable form throughout the simulation. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. imperial.ac.ukuc.edu It is widely used to calculate properties such as molecular orbital energies, charge distribution, and reactivity indices, providing a fundamental understanding of a molecule's chemical behavior. researchgate.net DFT calculations on purine derivatives have been performed using various functionals and basis sets, such as B3LYP/def2-TZVP. researchgate.net

For this compound, DFT calculations can elucidate its electronic characteristics. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The electron-donating methyl group at the C8 position is expected to raise the HOMO energy level, influencing the molecule's reactivity in processes like oxidation or electrophilic substitution.

DFT can also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map highlights regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack and favorable for hydrogen bond accepting, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack and favorable for hydrogen bond donating. For this compound, the nitrogen atoms of the purine ring and the exocyclic amine are expected to be regions of negative potential, crucial for forming hydrogen bonds with protein targets.

Table 4: Calculated Electronic Properties of this compound via DFT

This table shows representative data that would be obtained from a DFT calculation.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Ionization Potential | 8.64 eV | Energy required to remove an electron, related to antioxidant capacity. nist.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Methyl 7h Purin 6 Amine Derivatives

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The substituent at the C8 position of the purine (B94841) ring is a critical determinant of both the potency and selectivity of its derivatives. Research has shown that even minor alterations to this position can lead to significant changes in biological activity.

Studies on a series of 8-substituted analogues of 3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine, a selective phosphodiesterase 4 (PDE4) inhibitor, have demonstrated the profound impact of the C8 substituent. acs.org The initial discovery that an 8-benzyloxy analogue was three times more potent than its parent compound spurred the synthesis of a range of 8-benzyloxymethyl-substituted analogues. acs.org This exploration revealed that nearly all new analogues were more potent at PDE4 than the parent compound. acs.org For instance, substituting the C8 position with groups capable of acting as hydrogen bond acceptors led to a significant increase in potency. The methyl ester derivative, in particular, was found to be 47-fold more potent than the parent compound. acs.org Conversely, introducing a carboxylic acid at the same position resulted in the weakest activity in the series, an effect not attributed to steric hindrance as the similarly sized carboxamide was one of the most potent analogues. acs.org

| Compound Derivative (Substituent at C8) | PDE4 Inhibition (Ki, nM) | Fold-Potency Increase vs. Parent |

| Parent Compound (1) | 436 | 1x |

| Methyl Ester (5q) | 9.3 | 47x |

| Carboxamide (5r) | 25 | 17x |

| Carboxylic Acid (5s) | 5230 | 0.08x |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Further research into purine derivatives highlights the role of the C8 substituent in achieving selectivity between different biological targets. In the context of adenosine (B11128) receptors, hydrophobic substitution at the C8 position was found to eliminate binding affinity at the human A2A adenosine receptor (hA2AAR). nih.govacs.org However, most of these C8-substituted compounds retained medium to high binding affinity for the human A3 adenosine receptor (hA3AR). nih.govacs.org Similarly, 8-alkynyl adenosines have been identified as highly selective ligands for the A3 adenosine receptor subtype. frontiersin.org

The nature of the substituent also influences interactions with other protein families. For Hsp90 heat shock proteins, the selectivity for the endoplasmic reticulum paralog Grp94 over cytosolic Hsp90 is dictated by the 8-aryl group of purine-scaffold inhibitors. nih.gov This selectivity is achieved because the 8-aryl group inserts into a specific pocket in Grp94 that is blocked in Hsp90. nih.gov

Correlations Between Stereochemical Features and Biological Response

The three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is crucial for its interaction with a biological target, which is itself a chiral entity. For derivatives of 8-methyl-7H-purin-6-amine, the stereochemistry of substituents can lead to significant differences in pharmacological effects.

A clear example of this is seen in studies of 8-substituted 1,3-dipropylxanthines, which are structurally related to purine derivatives, as antagonists for adenosine receptors. nih.gov When enantiomeric pairs (mirror-image isomers) of these compounds were synthesized and tested, a distinct preference for one stereoisomer was observed. nih.gov The R enantiomers were consistently and significantly more potent at the A1 adenosine receptor than their corresponding S enantiomers. nih.gov This demonstrates that the specific spatial orientation of the substituent at the C8 position is critical for optimal binding to the receptor.

| Compound | Enantiomer | A1 Receptor Affinity (Ki, nM) | A2/A1 Selectivity Ratio |

| MDL 102,503 (5a) | R | 6.9 | - |

| MDL 102,234 (5d) | R | 23.2 | 153 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

This stereoselectivity underscores the importance of considering the absolute configuration of chiral centers when designing new derivatives. The biological target's binding site is a precisely shaped three-dimensional space, and only a molecule with a complementary shape can bind effectively to elicit a response.

Rational Design Principles for Enhancing Therapeutic Efficacy and Specificity

Rational drug design leverages the understanding of a biological target's structure and the SAR of lead compounds to create more effective and specific medicines. This approach moves beyond trial-and-error, employing logical principles to guide the design of new molecules.

A primary principle is structure-based drug design . This involves using the three-dimensional structure of the target protein, often obtained through X-ray crystallography, to guide modifications of the inhibitor. nih.gov For instance, the crystal structure of the protein Grp94 in a complex with a purine-based inhibitor revealed a specific hydrophobic pocket that accommodates the 8-aryl group of the inhibitor. nih.gov This insight explained the ligand's selectivity for Grp94 over the related Hsp90 protein, where this pocket is inaccessible. nih.gov This knowledge allows for the rational design of new derivatives with modified 8-position substituents that are optimized to fit this selectivity pocket, thereby enhancing both potency and specificity. nih.govacs.org

Another key principle is lead optimization based on initial SAR findings . The discovery that a particular substituent at a specific position results in improved activity serves as a starting point for a focused synthetic effort. acs.org As seen with the PDE4 inhibitors, the initial finding that an 8-benzyloxy analogue was more potent than the parent compound led to the rational exploration of other 8-substituted analogues, ultimately yielding compounds with over 40-fold greater potency. acs.org This iterative process of design, synthesis, and testing is a cornerstone of medicinal chemistry. mlsu.ac.in

Finally, modulating physicochemical properties is a crucial aspect of rational design. This involves making structural changes to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for therapeutic efficacy. For example, balancing a molecule's hydrophobicity and its capacity for hydrogen bonding can optimize its ability to cross cellular membranes and bind to its target. acs.orgmlsu.ac.in

Future Directions and Emerging Research Avenues for 8 Methyl 7h Purin 6 Amine in Scientific Advancement

Development of 8-Methyl-7H-purin-6-amine Analogues as Advanced Therapeutic Agents

The development of analogues of this compound represents a promising strategy for creating advanced therapeutic agents. The purine (B94841) core is a well-established pharmacophore, and chemical modifications can fine-tune its biological activity. Research into related purine derivatives has demonstrated that substitutions at various positions on the purine ring can lead to compounds with potent and selective therapeutic effects.

For instance, the synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives has yielded compounds with significant cytotoxic activity against various tumor cell lines, highlighting the potential of purine analogues in oncology. nih.gov Similarly, modifications to the purine structure have led to the discovery of potent inhibitors of enzymes like DNA-dependent protein kinase (DNA-PK), which are crucial in cancer therapy. acs.org

Future research on this compound could explore the introduction of diverse functional groups at the C2, C6-amino, and N9 positions. These modifications could enhance binding affinity to target proteins, improve pharmacokinetic properties, and reduce off-target effects. The strategic design of such analogues could lead to the development of novel drugs for a range of diseases, including cancer, viral infections, and parasitic diseases. nih.gov

Table 1: Examples of Therapeutic Activities of Purine Analogues

| Purine Analogue Class | Therapeutic Target/Indication | Key Findings |

| 7,9-dihydro-8H-purin-8-ones | DNA-PKcs inhibitors for cancer therapy | Identified through high-throughput screening with good potency and selectivity. acs.org |

| N-(purin-6-yl)aminopolymethylene carboxylic acids | Cytotoxic agents for cancer | Exhibit high cytotoxic activity against various tumor cell lines. nih.gov |

| 7-modified 6-methyl tubercidin (B1682034) derivatives | Antikinetoplastid agents | Analogues show activity against Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. nih.gov |

| N-[(2-fluorophenyl)methyl]-1H-purin-6-amine | Antitumor and antioxidant agents | Identified as a bioactive compound in plant extracts. researchgate.net |

Applications as Biochemical Probes and Molecular Tools in Biological Systems

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable biochemical probes and molecular tools to investigate complex biological systems. By incorporating reporter groups such as fluorescent tags, biotin, or photo-crosslinkers, researchers can create molecular probes to visualize and identify the cellular targets of purine analogues.

These probes can be instrumental in target identification and validation, helping to elucidate the mechanism of action of new therapeutic compounds. For example, a fluorescently labeled analogue of this compound could be used in cellular imaging studies to determine its subcellular localization and interaction with specific proteins.

Furthermore, affinity-based probes derived from this scaffold can be used in chemical proteomics to pull down and identify binding partners from cell lysates. This approach can uncover novel biological pathways and potential new drug targets. The development of such molecular tools is a critical step in advancing our understanding of the roles of purine-binding proteins in health and disease.

Exploration of Novel Biological Targets and Therapeutic Indications

The structural similarity of this compound to endogenous purines like adenine (B156593) and guanine (B1146940) suggests that it could interact with a wide range of biological targets. While purine analogues are known to target enzymes involved in DNA and RNA synthesis, there is a vast and underexplored landscape of other potential targets.

Future research should focus on screening this compound and its analogues against a broad panel of enzymes and receptors to identify novel biological targets. Kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases, are particularly attractive targets for purine-based inhibitors. acs.orgacs.org The discovery of a 7,9-dihydro-8H-purin-8-one as a potent DNA-PKcs inhibitor from a high-throughput screen exemplifies this potential. acs.org

Moreover, the exploration of new therapeutic indications beyond the traditional areas of cancer and virology is warranted. For instance, purine analogues have shown promise as antikinetoplastid agents for treating neglected tropical diseases like Chagas disease and leishmaniasis. nih.gov Investigating the activity of this compound derivatives against these and other pathogens could open up new avenues for drug development.

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

To accelerate the discovery of new drugs based on the this compound scaffold, its integration with modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry is essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of diverse analogues by systematically varying the substituents on the purine core. nih.gov

These chemical libraries can then be subjected to HTS to quickly identify "hit" compounds with desired biological activity against a specific target. acs.orgmanuscriptpoint.com This approach significantly increases the efficiency of the drug discovery process compared to traditional methods. The identification of a DNA-PKcs inhibitor from a screen of approximately 500,000 compounds demonstrates the power of HTS in discovering novel purine-based therapeutic agents. acs.org

The "drug-component-target" network analysis, often used in network pharmacology, can also be employed to predict potential targets and mechanisms of action for the synthesized compounds. semanticscholar.org By combining these powerful technologies, researchers can systematically explore the chemical space around this compound to identify promising lead compounds for further development.

Table 2: Key Techniques in Modern Drug Discovery for Purine Analogues

| Technique | Description | Application in this compound Research |

| Combinatorial Chemistry | Rapid synthesis of large libraries of related compounds. nih.gov | Generation of a diverse library of this compound analogues for screening. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. acs.orgmanuscriptpoint.com | Rapidly identify active compounds from the combinatorial library against various biological targets. |

| Network Pharmacology | Analysis of drug-target-disease networks to understand the mechanism of action. semanticscholar.org | Predict potential biological targets and therapeutic indications for this compound derivatives. |

Q & A

Q. What are the recommended methods for synthesizing 8-methyl-7H-purin-6-amine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves alkylation of adenine derivatives at the N7 position using methylating agents like methyl iodide under basic conditions. Post-synthesis, purity can be validated via:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR): Confirm methyl substitution (e.g., singlet at ~δ 3.2 ppm for CH₃ in H-NMR) and absence of tautomeric forms .

- Mass Spectrometry (MS): Molecular ion peak at m/z 149.15 (C₆H₇N₅) confirms molecular weight .

Q. How is the structural configuration of this compound elucidated?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction using programs like SHELXL refines bond lengths and angles. For example, the methyl group at N7 creates a distinct torsion angle (~5–10°) in the purine ring .

- Tautomer Analysis: Infrared (IR) spectroscopy identifies NH stretching vibrations (3100–3500 cm⁻¹) to distinguish between 7H and 9H tautomers .

Q. What is the biochemical significance of methylated purines like this compound?

Methodological Answer: Methylation at N7 or N9 positions alters base-pairing and protein-binding properties. For example:

- mRNA Stability: N6-methyladenine analogs influence RNA-protein interactions .

- Enzyme Inhibition: Methylated purines act as competitive inhibitors in pathways like purine salvage (e.g., adenosine deaminase assays) .

Advanced Research Questions

Q. How can crystallographic data for this compound be optimized using SHELX programs?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (d ≤ 0.8 Å) to resolve methyl-group electron density.

- Refinement in SHELXL: Apply restraints for anisotropic displacement parameters (ADPs) of the methyl group to avoid overfitting .

- Validation: Check for R1 < 5% and wR2 < 10% using tools like PLATON to detect twinning or disorder .

Q. How do fluorescence properties of this compound derivatives inform their use in biophysical assays?

Methodological Answer:

Q. How can contradictory data on methylated purine reactivity be resolved?

Methodological Answer:

Q. What computational approaches predict the interaction of this compound with DNA repair enzymes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.